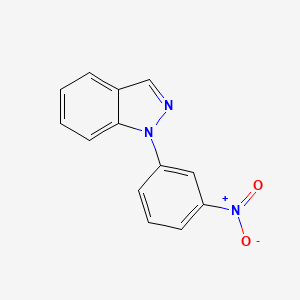

1-(3-Nitrophenyl)-1H-indazole

Description

Significance of Indazole Heterocycles as Molecular Scaffolds in Contemporary Chemical Biology

Indazole derivatives are recognized for their wide array of biological activities, establishing them as crucial molecular scaffolds in modern chemical biology. nih.govresearchgate.net These compounds are integral to the design of molecules that can interact with various biological targets, influencing physiological and pathological processes. The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific spatial arrangements of functional groups, facilitating targeted interactions with enzymes and receptors. longdom.org

The adaptability of the indazole scaffold allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activities such as:

Anticancer nih.govresearchgate.net

Anti-inflammatory nih.govnih.gov

Antimicrobial nih.govresearchgate.net

Antiviral nih.gov

Antiprotozoal researchgate.net

This broad spectrum of activity underscores the importance of indazole-based compounds in the ongoing quest for novel therapeutic agents. pnrjournal.com

The 1H-Indazole Core as a Privileged Structure in Organic Synthesis and Medicinal Chemistry

The 1H-indazole isomer is the more thermodynamically stable tautomer compared to 2H-indazole and is thus the predominant form. nih.gov This stability, coupled with its versatile reactivity, has designated the 1H-indazole core as a "privileged structure" in the fields of organic synthesis and medicinal chemistry. nih.govaustinpublishinggroup.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs.

The synthesis of substituted indazoles is a significant focus of organic chemists, with numerous methods developed to construct these heterocyclic systems. nih.govacs.org These synthetic strategies are crucial for creating libraries of diverse indazole derivatives for biological screening. The functionalization of the indazole core at various positions allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity. austinpublishinggroup.com

Positioning of 1-(3-Nitrophenyl)-1H-Indazole within Emerging Heterocyclic Research Paradigms

Within the vast family of indazole derivatives, this compound represents a specific and intriguing area of study. The introduction of a 3-nitrophenyl group at the N1 position of the indazole ring introduces specific electronic and steric features that can influence its chemical reactivity and biological interactions. The nitro group, being a strong electron-withdrawing group, significantly modifies the electronic properties of the entire molecule.

Research into compounds like this compound is driven by the continuous need for novel chemical entities with unique properties. The exploration of such derivatives contributes to a deeper understanding of structure-activity relationships within the indazole class of compounds. For instance, studies have explored the synthesis of various substituted 1-phenyl-1H-indazoles, highlighting the modularity of these structures. nih.gov The synthesis of related compounds, such as 3-methyl-1-(3-nitrophenyl)-1H-indazole, further illustrates the efforts to build a diverse chemical space around this core structure. echemi.com

The investigation of this compound and its analogues is part of a broader trend in heterocyclic chemistry that focuses on creating complex and functionally rich molecules. These efforts are essential for populating compound libraries used in high-throughput screening and for providing new starting points for drug discovery programs. The synthesis of derivatives like 3-chloro-6-nitro-1H-indazole and their subsequent elaboration into more complex structures exemplifies the strategic approach of using functionalized indazoles as building blocks for novel chemical entities. nih.govscielo.br

Structure

3D Structure

Properties

CAS No. |

52328-74-2 |

|---|---|

Molecular Formula |

C13H9N3O2 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

1-(3-nitrophenyl)indazole |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H |

InChI Key |

PFGIPNGVZVPQFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrophenyl 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indazole Scaffolds

The synthesis of the 1H-indazole core, the foundational structure of 1-(3-Nitrophenyl)-1H-indazole, can be achieved through several established and innovative pathways. These methods range from transition-metal-catalyzed cross-coupling reactions to classical condensation and cyclization techniques.

Palladium-Catalyzed C-H Amination and Direct Arylation Strategies

Palladium catalysis has become a powerful tool for the formation of C-N bonds and for direct arylation, offering efficient routes to N-substituted indazoles. Intramolecular C-H amination of hydrazone compounds using a palladium catalyst is a notable method for creating the indazole ring. nih.govjst.go.jp This reaction often employs a catalytic amount of a palladium source, such as Pd(OAc)₂, in the presence of co-oxidants like Cu(OAc)₂ and silver salts, to facilitate the cyclization. nih.govjst.go.jpnih.gov These reactions can proceed under relatively mild conditions and are tolerant of various functional groups. nih.gov

Direct C-H arylation of the indazole ring, particularly at the C3 and C7 positions, has also been successfully achieved using palladium catalysts. mdpi.comacs.orgacs.org For the synthesis of 1-arylindazoles, palladium-catalyzed intramolecular amination of aryl halides, known as the Buchwald-Hartwig amination, is a key strategy. nih.govresearchgate.net This involves the cyclization of arylhydrazones derived from ortho-halo aromatic carbonyl compounds. researchgate.net The choice of palladium catalyst, ligands (such as dppf or BINAP), and base is critical for achieving high yields. researchgate.net For instance, a method for the C3 direct arylation of 1H-indazole has been developed using Pd(OAc)₂ with PPh₃ as a ligand in water, highlighting a move towards greener chemistry. mdpi.comnih.govproquest.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Benzophenone tosylhydrazones | Efficient cyclization to form 3-substituted indazoles. | jst.go.jpnih.gov |

| Intramolecular Buchwald-Hartwig Amination | Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Arylhydrazones of 2-bromoaldehydes | Forms 1-aryl-1H-indazoles; ligand choice is crucial. | researchgate.net |

| Direct C3-Arylation | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1H-Indazole and aryl halides | Performed in water, offering a green synthetic route. | mdpi.comnih.gov |

| Direct C7-Arylation | Pd(OAc)₂ / 1,10-phenanthroline (B135089) / K₂CO₃ | 3-Substituted 1H-indazoles and iodoaryls | Regioselective arylation at the C7 position. | acs.orgacs.org |

Cyclization Reactions Involving Hydrazones and Hydrazines

The cyclization of hydrazone and hydrazine (B178648) derivatives is a cornerstone of classical indazole synthesis. ajrconline.org A widely used method involves the condensation of ortho-haloaryl carbonyl compounds with hydrazines, followed by an intramolecular nucleophilic substitution to close the ring. researchgate.net For example, 1-aryl-1H-indazoles can be synthesized from 2-halobenzaldehydes and phenylhydrazines. researchgate.net

Another approach is the acid-catalyzed cyclization of hydrazones derived from acetophenones or benzophenones. Polyphosphoric acid (PPA) is a common reagent for this transformation, promoting the intramolecular cyclization to yield substituted indazoles. researchgate.netrsc.org Microwave-assisted synthesis has been shown to accelerate these cyclization reactions, leading to good to excellent yields in shorter reaction times. ajrconline.org Furthermore, oxidative cyclization of hydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) provides a metal-free alternative for aryl C-H amination to form the indazole ring. researchgate.net Electro-oxidative cyclization of N-phenylhydrazones derived from ketones also offers a pathway to 1H-indazoles. beilstein-journals.org

Base-Mediated Annulation of Nitroaryl Precursors

The synthesis of indazoles can be achieved through the cyclization of precursors containing a nitro group. One such strategy involves a one-pot domino process starting from an acetophenone (B1666503) substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. mdpi.com The process begins with the formation of an arylhydrazone, which then undergoes a base-mediated deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form the 1-aryl-1H-indazole ring. mdpi.com This method is particularly relevant for synthesizing nitro-substituted indazoles like this compound, where the nitro group is part of the desired final structure. The cyclization of the hydrazone intermediate typically requires a base, such as potassium carbonate, and elevated temperatures. mdpi.com

Electrochemical Synthesis Approaches for Indazole N-Oxides and Subsequent Functionalization

Electrochemical methods represent a modern and sustainable approach to synthesizing indazole derivatives. researchgate.netpusan.ac.kr A notable strategy is the selective electrochemical synthesis of 1H-indazole N-oxides. nih.govselleckchem.com The outcome of the electrolysis can be controlled by the choice of cathode material; for instance, a reticulated vitreous carbon cathode can be used for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net

These 1H-indazole N-oxides are valuable intermediates for further functionalization, particularly at the C3 position. thieme-connect.comthieme-connect.com The N-oxide group activates the molecule for various transformations, allowing for the introduction of diverse functional groups. thieme-connect.com Mechanistic studies suggest that these electrochemical reactions may proceed through a radical pathway involving iminoxyl radicals. researchgate.netnih.gov This approach has been used to synthesize key intermediates for various pharmaceutical molecules. researchgate.netnih.gov

Copper- and Rhodium-Cocatalyzed Transformations for Indazole Ring Formation

Copper and rhodium catalysts offer powerful and versatile methods for constructing the indazole ring system. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov This method uses CuI as a catalyst in the presence of a ligand like 1,10-phenanthroline and a base. nih.gov Copper catalysts also enable one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles, where copper plays a key role in the sequential C-N and N-N bond formations. organic-chemistry.orgacs.org

Rhodium catalysis has been employed for the efficient synthesis of indazoles via C-H bond activation. nih.gov For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes leads to N-aryl-2H-indazoles in a one-step process. nih.govacs.org Another rhodium-catalyzed method involves the reaction of arylhydrazines with olefins to produce 2,3-dihydro-1H-indazoles with high regioselectivity. rsc.org Synergistic rhodium/copper catalysis has also been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under redox-neutral conditions. snnu.edu.cn

| Metal | Reaction Type | Catalyst System | Substrates | Reference |

|---|---|---|---|---|

| Copper | Intramolecular N-Arylation | CuI / 1,10-phenanthroline / KOH | o-Chlorinated arylhydrazones | nih.gov |

| Copper | One-Pot Three-Component Reaction | CuI / TMEDA | 2-Bromobenzaldehydes, primary amines, NaN₃ | organic-chemistry.orgacs.org |

| Rhodium | C–H Addition/Cyclization | Rh(III) catalyst | Azobenzenes and aldehydes | nih.govacs.org |

| Rhodium | C–H Cleavage/Cyclization | Rh(III) catalyst | Arylhydrazines and olefins | rsc.org |

| Rhodium/Copper | C–H Activation/Coupling | Rh(III) / Cu(II) co-catalysis | Imidates and nitrosobenzenes | snnu.edu.cn |

Regioselective Synthesis of 1-Substituted Indazoles

A significant challenge in the synthesis of compounds like this compound is controlling the regioselectivity of the substitution on the indazole's nitrogen atoms. The indazole ring has two nitrogen atoms, N1 and N2, and reactions can often lead to a mixture of isomers.

General approaches to achieve regioselectivity involve either incorporating the substituent before the indazole ring is formed or by direct N-alkylation or N-arylation of a pre-formed indazole ring. beilstein-journals.orgnih.gov The use of N-substituted hydrazines in cyclization reactions is a common strategy to pre-determine the substitution pattern. beilstein-journals.orgnih.gov For example, reacting an appropriate ortho-haloaryl carbonyl compound with 3-nitrophenylhydrazine (B1228671) would be a direct approach to forming the 1-(3-nitrophenyl)indazole skeleton, although regioselectivity might still be an issue depending on the cyclization conditions.

For the direct functionalization of the 1H-indazole ring, the reaction conditions, including the choice of base and solvent, play a crucial role in determining the N1/N2 ratio. beilstein-journals.org Studies have shown that for N-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-substituted product. beilstein-journals.orgnih.gov The electronic and steric properties of substituents on the indazole ring also significantly influence the regioselectivity. For instance, electron-withdrawing groups at the C7 position can direct substitution to the N2 position. beilstein-journals.orgnih.gov

Copper- and palladium-catalyzed N-arylation reactions are also key methods for synthesizing 1-aryl-1H-indazoles. unina.itrsc.org A two-step synthesis involving the reaction of isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a regioselective intramolecular Buchwald-Hartwig cyclization, has been reported to efficiently produce 1-arylindazole-3-carboxamides. unina.itrsc.org

Strategies for Introducing the 3-Nitrophenyl Moiety at the N1 Position

The formation of the N1-aryl bond in this compound is predominantly accomplished via transition-metal-catalyzed cross-coupling reactions. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination. These methods involve the reaction of an indazole salt (or indazole itself in the presence of a base) with a halo-substituted 3-nitrobenzene, such as 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene. The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group, which can activate the aryl halide towards nucleophilic substitution, making these reactions generally efficient. wikipedia.org

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, indazole is reacted with a 3-nitroaryl halide. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have improved upon this by using soluble copper(I) salts, like copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov The ligand, often a diamine like 1,10-phenanthroline, helps to stabilize the copper catalyst and facilitate the reaction. nih.gov The reaction is typically carried out in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgmdpi.com

Buchwald-Hartwig Amination

A more contemporary and often milder alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination. mdpi.comnumberanalytics.com This reaction has become a powerful tool for the synthesis of N-aryl heterocycles due to its broad substrate scope and high efficiency under relatively mild conditions. numberanalytics.comresearchgate.net The synthesis of this compound via this method would involve coupling indazole with a 3-nitroaryl halide or triflate. The catalytic system consists of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, often bulky, electron-rich phosphine (B1218219) ligand. researchgate.netsemanticscholar.org The choice of ligand is critical and can significantly influence the reaction's success. numberanalytics.com A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the indazole. researchgate.net

Table 1: Comparison of N-Arylation Strategies for Indazole

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., CuI, Cu₂O) wikipedia.orgnih.gov | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.net |

| Ligand | Diamines (e.g., 1,10-phenanthroline) or amino acids nih.gov | Bulky phosphines (e.g., BINAP, XantPhos, dppf) researchgate.netsemanticscholar.org |

| Base | Inorganic bases (e.g., K₂CO₃, KOH) nih.gov | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs₂CO₃) researchgate.net |

| Solvent | High-boiling polar solvents (e.g., DMF, DMSO, Nitrobenzene) wikipedia.org | Aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | High (100-220 °C) wikipedia.orgnih.gov | Milder (Room temp. to 120 °C) |

| Aryl Halide Reactivity | I > Br > Cl wikipedia.org | I > Br > Cl (though Cl is often viable with modern catalysts) numberanalytics.com |

Environmentally Conscious Methodologies in Indazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for indazoles. These methodologies aim to reduce the use of hazardous organic solvents, minimize energy consumption, and employ less toxic reagents.

"On Water" Synthesis

A prominent example of green chemistry in action is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed direct C-H arylation reactions performed "on water" have been successfully applied to the synthesis of C3-arylated indazoles. mdpi.com In these reactions, a heterogeneous mixture of the substrates and catalyst in water can lead to high reaction efficiency, sometimes surpassing that in organic solvents. mdpi.comacs.org

For the C3-arylation of 1H-indazoles, a typical "on water" system might employ a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) and a base such as silver carbonate (Ag₂CO₃) at elevated temperatures (e.g., 100 °C). mdpi.com While this specific methodology focuses on C3-arylation, the principles of using water as a solvent are being actively explored for various C-N bond-forming reactions as well, offering a promising avenue for greener synthesis of N-aryl indazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another key green technology that can be applied to the synthesis of 1-aryl-1H-indazoles. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net Copper-catalyzed intramolecular N-arylation of arylhydrazones to form 1-aryl-1H-indazoles has been shown to be highly efficient under microwave irradiation. researchgate.net This one-pot, two-step procedure can start from 2-halobenzaldehydes and arylhydrazines, cyclizing to the indazole product in minutes at high temperatures (e.g., 160 °C). researchgate.netresearchgate.net

Table 2: Examples of Environmentally Conscious Indazole Synthesis

| Methodology | Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| "On Water" Synthesis | Pd-catalyzed C3 Direct Arylation | Pd(OAc)₂, PPh₃, Ag₂CO₃, Water, 100 °C | Eliminates hazardous organic solvents, mild conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Cu-catalyzed Intramolecular N-Arylation | CuI, Diamine ligand, Base, 160 °C | Rapid reaction times (minutes), high yields, one-pot procedure. | researchgate.net |

| Metal-Free C-H Amination | Iodobenzene-catalyzed intramolecular C-H amination | Iodobenzene (catalyst), Oxone (oxidant) | Avoids transition-metal catalysts. | iosrjournals.org |

Elucidation of Reaction Mechanisms in 1 3 Nitrophenyl 1h Indazole Synthesis and Transformation

Mechanistic Pathways of N1-Substitution Reactions on the Indazole Core

The N-arylation of the indazole core to form 1-aryl-1H-indazoles, including 1-(3-Nitrophenyl)-1H-indazole, is a pivotal transformation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential regioisomeric products. However, the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Consequently, reactions often favor substitution at the N1 position.

Mechanistically, N1-substitution typically proceeds via the deprotonation of the indazole N-H proton by a base, generating an indazolyl anion. This anion exists in equilibrium between two resonant forms, with the negative charge localized on either N1 or N2. nih.gov The subsequent reaction with an aryl halide, such as 1-halo-3-nitrobenzene, leads to the desired N-substituted product.

Several catalytic systems have been developed to facilitate this transformation, most notably copper- and palladium-catalyzed reactions. In copper-catalyzed N-arylation, often referred to as the Ullmann condensation, the mechanism is believed to involve the formation of a copper(I) indazolide intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl-indazole and regenerate the copper(I) catalyst. organic-chemistry.orgacs.org The use of diamine ligands can accelerate this process. acs.org

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, follows a different catalytic cycle. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated indazole, followed by reductive elimination to furnish the 1-aryl-1H-indazole and regenerate the Pd(0) catalyst. nih.govbeilstein-journals.org

A metal-free approach involves a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly effective when the aryl halide is activated by strong electron-withdrawing groups, such as the nitro group in 1-fluoro-3-nitrobenzene. The reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to form the final product. nih.govnih.gov

| Reaction Type | Catalyst/Reagent | Key Intermediate | Description |

| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Copper(I) indazolide | Involves oxidative addition of aryl halide to the Cu-indazolide complex, followed by reductive elimination. acs.org |

| Buchwald-Hartwig Amination | Palladium(0) complexes | Aryl-Pd(II)-indazolide complex | Catalytic cycle involving oxidative addition, coordination with indazole anion, and reductive elimination. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3) | Meisenheimer complex | Attack of the indazolide anion on an electron-deficient aryl ring, followed by elimination of the leaving group. nih.gov |

Radical Intermediates and Reaction Pathways in Electrochemical Transformations

The electrochemical behavior of this compound is dominated by the reducible nitro group on the phenyl ring. Electrochemical reduction of aromatic nitro compounds typically proceeds through a series of single-electron transfer steps, generating radical intermediates. bohrium.com

In aprotic media, the reduction of the nitro group to a nitro radical anion (ArNO2•-) is the primary step. This radical anion is a key intermediate that can undergo further reactions. nih.gov The stability and reactivity of this radical anion are influenced by the solvent and the presence of proton donors. nih.gov

The generally accepted pathway involves:

Formation of the Nitro Radical Anion: Ar-NO2 + e- → [Ar-NO2]•-

Formation of the Nitroso Compound (via a four-electron process): Ar-NO2 + 4e- + 4H+ → Ar-N=O + 2H2O

Formation of the Hydroxylamine: The nitroso intermediate is typically more easily reduced than the starting nitro compound. Ar-N=O + 2e- + 2H+ → Ar-NHOH

Cyclic voltammetry studies on similar nitroaryl compounds have shown that the one-electron reduction product can react with various biological molecules, and this reactivity is pH-dependent. nih.gov The generation of these radical species under mild conditions using electrochemistry opens pathways for harnessing their reactivity in synthetic transformations. researchgate.net

Intramolecular Cyclization Mechanisms and N-N Bond Formation Processes

The construction of the indazole ring itself is a critical step in the synthesis of its derivatives. Many synthetic routes culminate in an intramolecular cyclization that forms the crucial N-N bond. One common strategy involves the cyclization of ortho-substituted aryl hydrazones. For instance, arylhydrazones derived from o-haloaryl aldehydes or ketones can undergo intramolecular N-arylation to form the indazole ring. beilstein-journals.org

Another powerful method is the reductive cyclization of o-nitrobenzyl compounds. For example, the reaction of an o-nitrobenzylamine derivative can lead to an indazole through an internal redox process. nih.gov The Davis-Beirut reaction is a classic example where an o-nitrobenzylamine, upon treatment with a base, forms an aci-nitronate anion. This is followed by an internal oxidation of the benzylic carbon and reduction of the nitro group to a nitroso group. Subsequent intramolecular condensation (N-N bond formation) and dehydration yield the 2H-indazole. nih.gov

Oxidative N-N bond formation provides an alternative approach. Starting from 2-aminomethyl-phenylamines, an oxidative cyclization can be employed to forge the N-N bond and construct the indazole ring system. organic-chemistry.org This method often involves oxidizing the anilinic nitrogen to a nitroso intermediate, which is then attacked by the side-chain nitrogen, followed by cyclization and aromatization. organic-chemistry.org

| Precursor Type | Key Transformation | Mechanism Summary | Reference Example |

| o-Haloaryl Hydrazones | Intramolecular N-Arylation | A metal-catalyzed (e.g., Cu, Pd) or SNAr reaction where the hydrazone nitrogen displaces an ortho-halogen on the aryl ring. beilstein-journals.org | Synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones. beilstein-journals.org |

| o-Nitrobenzylamines | Reductive Cyclization | Base-mediated formation of an aci-nitronate, internal redox to a nitrosoimine, and subsequent N-N bond forming heterocyclization. nih.gov | The Davis-Beirut reaction for 2H-indazole synthesis. nih.gov |

| 2-Aminomethyl-phenylamines | Oxidative Cyclization | Oxidation of the aniline (B41778) nitrogen to a nitroso group, followed by nucleophilic attack by the side-chain amine, cyclization, and dehydration. organic-chemistry.org | Synthesis of various indazole tautomers using (NH4)2MoO4 and H2O2. organic-chemistry.org |

| Picrylhydrazones | Intramolecular Cyclization | Cyclization of picrylhydrazone into an indazole derivative, often used for synthesizing energetic materials. rsc.org | Systematic study of picrylhydrazone cyclization. rsc.org |

Theoretical Characterization of Transition States and Energetics in this compound Formation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions by characterizing transition states and reaction energy profiles. For the N-substitution of indazoles, DFT calculations can elucidate the factors governing regioselectivity (N1 vs. N2). beilstein-journals.org

Studies on the alkylation of substituted indazoles have shown that the preference for N1 or N2 substitution depends on a delicate balance of electronic and steric factors, as well as the specific reaction conditions (base, solvent, electrophile). beilstein-journals.org DFT calculations can model the structures of the N1 and N2 transition states and calculate their corresponding activation energies. The product ratio is directly related to the difference in these activation energies (ΔΔG‡).

For the N-arylation to form this compound, theoretical calculations would likely model the transition state of the rate-determining step, which could be the oxidative addition for a palladium-catalyzed reaction or the nucleophilic attack for an SNAr reaction. The calculations would consider the geometry of the transition state, bond lengths and angles, and the associated energy barrier.

In the context of regioselectivity, DFT studies have highlighted the role of cation coordination. For example, in reactions using sodium hydride (NaH), the Na+ cation can coordinate with the N2 nitrogen and an oxygen atom of a C3 substituent, sterically hindering attack at N2 and favoring N1 substitution. nih.govbeilstein-journals.org This chelation effect stabilizes the N1-anion transition state over the N2-anion transition state, thus directing the substitution to the N1 position. The absence of such coordinating groups or the use of different counterions can alter this energetic preference.

These theoretical models provide a sound basis for experimental observations and are invaluable for predicting the outcomes of new reactions and for the rational design of selective synthetic methods. beilstein-journals.org

Chemo- and Regioselectivity Determinants in Derivatization Reactions

When this compound undergoes further derivatization, the chemo- and regioselectivity are determined by the electronic properties of the entire molecule. The molecule contains two aromatic rings with different substituents, offering multiple sites for reaction.

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS on the this compound system is complex.

On the Indazole Ring: The indazole ring system is generally electron-rich and susceptible to electrophilic attack. The fused benzene (B151609) ring is activated by the pyrazole (B372694) moiety. The N1-phenyl group can influence the electron distribution.

On the 3-Nitrophenyl Ring: The nitro group (-NO2) is a powerful electron-withdrawing group and a strong deactivator for EAS. youtube.comlibretexts.org It directs incoming electrophiles to the meta position relative to itself. libretexts.orgwikipedia.org Therefore, electrophilic substitution on this ring would be disfavored and, if it occurs, would likely be at the C5' or C' positions (meta to the nitro group).

Regioselectivity of Indazole N-Alkylation/Arylation: As discussed in section 3.1, the N1 vs. N2 substitution on a bare indazole ring is a key issue of regioselectivity. The outcome is highly dependent on reaction conditions.

Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high N1 selectivity. d-nb.infobeilstein-journals.org

Substituents on the Indazole Ring: Electron-withdrawing groups at the C7 position of the indazole can confer excellent N2 regioselectivity. d-nb.infobeilstein-journals.org Conversely, certain C3 substituents can promote N1 substitution through chelation with the cation of the base. nih.gov

The directing effect of substituents is a fundamental principle governing these outcomes. Electron-donating groups (EDGs) are typically ortho, para-directors and activate the ring towards EAS, while electron-withdrawing groups (EWGs) are meta-directors and deactivate the ring. wikipedia.orglibretexts.org In this compound, the nitro group is a deactivating meta-director, making further substitution on that ring challenging. youtube.comlibretexts.org

| Reaction Type | Site | Directing Group | Predicted Outcome | Controlling Factors |

| Electrophilic Aromatic Substitution | 3-Nitrophenyl Ring | -NO2 (meta-director) | Substitution at C5' or C2' (meta to NO2). Reaction is slow due to deactivation. libretexts.org | Strength of the electrophile, reaction temperature. |

| Electrophilic Aromatic Substitution | Indazole Ring | Fused pyrazole ring (activating) | Substitution on the benzo part of the indazole, positions C4, C5, C6, C7. | Steric hindrance from the N1-substituent, specific electrophile. |

| Nucleophilic Aromatic Substitution | 3-Nitrophenyl Ring | -NO2 (activating) | Substitution of a leaving group (e.g., halogen) ortho or para to the nitro group. | Presence of a good leaving group and a strong nucleophile. |

| Lithiation/Metalation | Indazole Ring | N-substituent | Directed ortho-metalation can occur at C7 if the N1-substituent allows. C3-lithiation is also possible with appropriate directing groups. nih.gov | Directing group, base (e.g., n-BuLi), temperature. |

Advanced Spectroscopic Characterization Methodologies for 1 3 Nitrophenyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-1 and N-2 substituted indazole isomers, as the chemical environments of the nuclei in each isomer are distinctly different. nih.gov While specific experimental spectra for 1-(3-nitrophenyl)-1H-indazole are not detailed in the available research, the expected spectral characteristics can be predicted based on the known values for the 1H-indazole core and the 3-nitrophenyl substituent.

In ¹H NMR spectroscopy, the chemical shift of each proton provides information about its electronic environment. The spectrum of this compound is expected to show distinct signals for the protons on the indazole ring system and the nitrophenyl ring. The protons of the indazole moiety will appear in the aromatic region, with the H-3 proton typically being the most deshielded. The protons on the 3-nitrophenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indazole H-3 | ~8.2-8.4 | Singlet (s) |

| Indazole H-4 | ~7.8-8.0 | Doublet (d) |

| Indazole H-5 | ~7.3-7.5 | Triplet (t) |

| Indazole H-6 | ~7.5-7.7 | Triplet (t) |

| Indazole H-7 | ~7.7-7.9 | Doublet (d) |

| Nitrophenyl H-2' | ~8.5-8.7 | Singlet (t-like) |

| Nitrophenyl H-4' | ~8.2-8.4 | Doublet of Doublets (dd) |

| Nitrophenyl H-5' | ~7.7-7.9 | Triplet (t) |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

¹³C NMR spectroscopy is a particularly powerful tool for distinguishing between N-1 and N-2 substituted indazoles. nih.gov The spectrum for the N-1 isomer, this compound, would show characteristic signals for the nine carbons of the indazole ring and the six carbons of the nitrophenyl ring. The carbon atom C-3a and C-7a of the indazole ring, being adjacent to the nitrogen atoms, will have distinct chemical shifts. The carbon attached to the nitro group (C-3') on the phenyl ring is expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Indazole C-3 | ~135-137 |

| Indazole C-3a | ~140-142 |

| Indazole C-4 | ~121-123 |

| Indazole C-5 | ~122-124 |

| Indazole C-6 | ~127-129 |

| Indazole C-7 | ~110-112 |

| Indazole C-7a | ~125-127 |

| Nitrophenyl C-1' | ~139-141 |

| Nitrophenyl C-2' | ~120-122 |

| Nitrophenyl C-3' | ~148-150 |

| Nitrophenyl C-4' | ~124-126 |

| Nitrophenyl C-5' | ~130-132 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

To confirm the precise assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. Cross-peaks would be observed between adjacent protons on both the indazole and the nitrophenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for assigning quaternary carbons (those without attached protons) like C-3a, C-7a, C-1', and C-3'. For instance, correlations from the H-4 proton to carbons C-3, C-5, and C-7a would help to definitively assign these signals.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. emory.edu While solution NMR spectra feature sharp lines due to the rapid tumbling of molecules, spectra of solid samples show broad lines because anisotropic interactions are not averaged out. emory.edu The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is used to obtain high-resolution spectra of solids.

For this compound, ¹³C CPMAS NMR would be highly valuable for studying polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit different ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. The presence of split signals in a ¹³C CPMAS spectrum can indicate the presence of multiple, non-equivalent molecules within the crystal's unit cell. nih.gov This technique is therefore essential for characterizing the solid-state structure and identifying different crystalline phases.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uni-siegen.destudy.com

The FT-IR spectrum of this compound would be dominated by absorptions arising from the vibrations of the nitro group and the aromatic rings. The nitro (NO₂) group has two particularly strong and characteristic stretching vibrations that are easy to identify. spectroscopyonline.com For aromatic nitro compounds, these bands appear at specific wavenumbers. orgchemboulder.com Additional bands would correspond to C-H, C=C, and C-N vibrations within the fused heterocyclic and phenyl rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | Aromatic Nitro (NO₂) | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro (NO₂) | 1360 - 1290 | Strong |

| C-N Stretch | Aryl-N | 1300 - 1250 | Medium |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Weak |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium-Weak |

Note: These are characteristic ranges for the specified functional groups. The precise position and intensity of the bands provide a unique "fingerprint" for the compound. study.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups: the indazole ring, the phenyl ring, and the nitro group.

Detailed research findings from analogous compounds provide a framework for interpreting the spectrum. The nitro group (NO₂) typically displays strong, characteristic vibrations. Specifically, the asymmetric and symmetric stretching vibrations of the nitro group are expected to produce prominent Raman peaks. spectroscopyonline.com Studies on nitrophenol isomers have identified asymmetric stretching vibrations around 1343 cm⁻¹ and symmetric stretching vibrations near 1430 cm⁻¹. spectroscopyonline.com The phenyl ring will contribute several bands, including C-C stretching modes within the ring, often observed in the 1585-1610 cm⁻¹ region, and C-H in-plane bending modes. researchgate.net The indazole moiety also has a unique vibrational signature, including ring breathing modes and C-N stretching vibrations. The C-N stretching modes in phenyl derivatives can be found in the 1073-1080 cm⁻¹ range. researchgate.net

While specific experimental data for this compound is not extensively published, the expected Raman shifts can be tabulated based on the analysis of its constituent functional groups.

Table 1: Expected Characteristic Raman Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro Group | ~1530 - 1560 |

| Symmetric NO₂ Stretch | Nitro Group | ~1333 - 1345 |

| Ring C-C Stretch | Phenyl & Indazole Rings | ~1585 - 1610 |

| C-H In-plane Bend | Phenyl & Indazole Rings | ~1000 - 1300 |

| Ring-N Stretch | Indazole Ring | ~1070 - 1080 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (molecular formula C₁₃H₉N₃O₂), the exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. dea.gov

Calculated Exact Mass of C₁₃H₉N₃O₂: 239.0695 g/mol

Expected [M+H]⁺ ion in HRMS: 240.0768 m/z

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules, allowing for the analysis of the intact molecule, typically as a protonated species [M+H]⁺. Subsequent fragmentation of this parent ion using tandem mass spectrometry (MS/MS) reveals structural information.

The fragmentation of nitroaromatic heterocyclic compounds under ESI-MS/MS conditions often follows predictable pathways. rsc.org For this compound, the protonated molecule at m/z 240 would be the parent ion. Key fragmentation steps would likely involve the loss of the nitro group (NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da), as well as cleavages within the heterocyclic ring structure.

Table 2: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 240 | Protonated parent molecule |

| [M+H - NO₂]⁺ | 194 | Loss of the nitro group |

| [M+H - HNO₂]⁺ | 193 | Loss of nitrous acid |

| [C₇H₅N₂]⁺ | 117 | Fragment corresponding to the indazole moiety |

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's absolute configuration and preferred conformation in the solid state.

While the specific crystal structure of this compound has not been detailed in the available literature, extensive crystallographic studies on structurally related compounds, such as N-nitrophenyl-substituted pyrazolines and other nitro-indazole derivatives, provide significant insight. acs.orgnih.gov

From these related structures, it can be inferred that the molecule is not perfectly planar. A key conformational feature would be the dihedral angle between the plane of the indazole ring and the plane of the 3-nitrophenyl ring. nih.gov This angle is dictated by steric hindrance and electronic effects. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 3: Representative Crystallographic Data Expected for this compound (based on analogous structures)

| Parameter | Description | Expected Value |

| C-N (nitro) Bond Length | Bond connecting phenyl ring to NO₂ group | ~1.47 - 1.49 Å |

| N-O (nitro) Bond Length | Bonds within the NO₂ group | ~1.21 - 1.23 Å |

| N-N (indazole) Bond Length | Bond within the indazole ring | ~1.35 - 1.38 Å |

| Dihedral Angle | Angle between indazole and phenyl rings | 30 - 50° |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing information about its chromophores and electronic structure.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands arising from π→π* electronic transitions within its two aromatic systems: the indazole ring and the nitrophenyl ring. researchgate.net The parent heterocycle, pyrazole (B372694), exhibits a maximal UV absorption at approximately 203 nm. rsc.org The addition of the nitrophenyl substituent to the indazole core creates a more extended conjugated system, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The presence of the nitro group, a strong chromophore, will also contribute significantly to the absorption profile.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. While some nitroaromatic compounds are known to have their fluorescence quenched, derivatives of 5-nitro-1H-indazole have been used as scaffolds to synthesize novel fluorescent compounds. semanticscholar.orgresearchgate.net These synthesized derivatives often exhibit intense fluorescence and solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. semanticscholar.org This suggests that while this compound itself may not be strongly fluorescent, its core structure is a viable platform for the development of fluorescent materials. The study of its emissive properties would involve measuring its excitation and emission spectra and determining its fluorescence quantum yield.

Table 4: Summary of Electronic Spectroscopy Techniques

| Technique | Information Obtained | Expected Features for this compound |

| UV-Vis Spectroscopy | Electronic transitions, chromophores | Absorption bands corresponding to π→π* transitions in the conjugated aromatic system. |

| Fluorescence Spectroscopy | Emissive properties, excited state behavior | Potential for weak fluorescence; serves as a core for highly fluorescent derivatives. |

Computational and Theoretical Investigations of 1 3 Nitrophenyl 1h Indazole

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods, such as the widely used B3LYP functional, are employed to determine ground-state properties, while Time-Dependent DFT (TD-DFT) is used to investigate excited states and predict electronic spectra researchgate.net.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, the molecule's geometry is adjusted to find the minimum energy conformation nih.govresearchgate.net. For 1-(3-Nitrophenyl)-1H-indazole, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the indazole and nitrophenyl rings.

The dihedral angle between the planes of the indazole and the 3-nitrophenyl ring is a critical parameter, as it influences the degree of electronic communication (conjugation) between the two systems. Analysis of similar bicyclic aromatic systems suggests that a non-planar (twisted) conformation is likely the most stable, resulting from a balance between conjugative effects and steric hindrance nih.gov.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | N1–N2 (indazole) | 1.36 Å |

| C7a–N1 (indazole) | 1.39 Å | |

| N1–C1' (inter-ring) | 1.42 Å | |

| C3'–N (nitro) | 1.48 Å | |

| Bond Angle (°) | C7a–N1–N2 | 111.5° |

| N2–N1–C1' | 125.0° | |

| Dihedral Angle (°) | C7a–N1–C1'–C2' | -135.0° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on structurally related molecules, as specific published data for this compound was not found.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive nih.govscirp.org. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring, while the LUMO would likely be localized on the electron-withdrawing nitrophenyl moiety. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation nih.gov. From these energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can be calculated to further quantify reactivity nih.govscirp.org.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -2.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | -EHOMO |

| Electron Affinity (A) | 2.8 eV | -ELUMO |

| Chemical Hardness (η) | 1.85 eV | (I - A) / 2 |

| Electrophilicity Index (ω) | 2.85 eV | (I + A)² / (8 * η) |

Note: The data in this table is illustrative, based on typical values from DFT studies on similar aromatic nitro compounds and indazole derivatives, and serves to exemplify the expected quantum chemical properties. nih.govscirp.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential researchgate.net. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potential, respectively researchgate.netresearchgate.net.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. A region of negative potential would also be associated with the pyridine-type nitrogen (N2) of the indazole ring. Conversely, the hydrogen atoms on the aromatic rings and especially any N-H protons (if considering the tautomer) would exhibit positive potential (blue) nih.govnih.gov. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor researchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)) researchgate.netacadpubl.eu. High stabilization energies indicate strong electronic delocalization, such as hyperconjugation or resonance.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C4a-C5) | π* (C6-C7) | 20.5 | Intramolecular Resonance (Indazole) |

| π (C2'-C3') | π* (C4'-C5') | 18.9 | Intramolecular Resonance (Phenyl) |

| LP(2) O (Nitro) | π* (C3'-N) | 25.1 | Lone Pair Delocalization |

| π (Indazole) | π* (Phenyl) | 3.2 | Inter-ring Conjugation |

Note: The data in this table is hypothetical and illustrates the type of interactions and stabilization energies that NBO analysis would reveal for a molecule with this structure. acadpubl.eu

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts rsc.orgnrel.gov. Calculations are often performed on the optimized geometry, and the resulting shifts are compared to experimental data to aid in signal assignment mdpi.comchemrxiv.orgliverpool.ac.uk. For this compound, this method would predict distinct chemical shifts for each proton and carbon, reflecting the electronic environment influenced by the nitro group and the fused heterocyclic ring system.

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum researchgate.net. The predicted spectrum helps in assigning specific vibrational modes (e.g., C-H stretch, N-O stretch, C=C aromatic stretch) to the experimental peaks nih.gov. For this molecule, characteristic strong peaks would be predicted for the asymmetric and symmetric stretching of the nitro (NO₂) group, typically in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively nist.govresearchgate.net.

Table 4: Illustrative Predicted vs. Expected Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3110 | 3000-3100 |

| C=C Aromatic Stretch | 1605, 1580 | 1450-1620 |

| NO₂ Asymmetric Stretch | 1535 | 1500-1550 |

| NO₂ Symmetric Stretch | 1345 | 1300-1350 |

| C-N Stretch | 1180 | 1150-1210 |

Note: Predicted values are often systematically higher than experimental ones and are typically scaled for better comparison. This table is for illustrative purposes. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex amazonaws.com. It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action nih.gov.

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.govresearchgate.net. Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then explores various binding poses and scores them based on binding affinity or energy, which estimates the strength of the interaction .

A hypothetical docking study could target an enzyme like a protein kinase or cyclooxygenase (COX), where other indazole derivatives have shown activity researchgate.net. The simulation would likely predict key interactions, such as:

Hydrogen bonding between the nitro group's oxygen atoms or the indazole's nitrogen atoms and amino acid residues like Gln, Asn, or Ser in the active site.

π-π stacking interactions between the aromatic indazole or phenyl rings and aromatic residues like Phe, Tyr, or Trp.

Hydrophobic interactions with nonpolar residues.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues.

Table 5: Illustrative Molecular Docking Results for a Hypothetical Protein Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase (e.g., VEGFR2) | -8.5 | Gln72, His73 | Hydrogen Bond (with NO₂) |

| Phe121 | π-π Stacking (with Indazole) | ||

| Leu43, Ile141 | Hydrophobic |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The choice of target and the results are for exemplary purposes only. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the stability of its different spatial arrangements. By simulating the molecule's movements at an atomic level, researchers can identify the most stable conformations and the energetic barriers between them. This information is vital for understanding how the molecule might interact with a biological receptor.

When studying the binding dynamics of this compound to a target protein, MD simulations can reveal the key interactions that stabilize the ligand-protein complex. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the binding pocket. The stability of these interactions over the simulation time provides a measure of the binding affinity and the residence time of the ligand in the active site. For instance, MD simulations of similar indazole derivatives have been used to demonstrate their stable binding within the active site of proteins like HIF-1α. nih.gov

Table 1: Representative Data from a Hypothetical MD Simulation of this compound Bound to a Kinase Target

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time scale of the molecular dynamics simulation. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand atoms, indicating its stability within the binding pocket. |

| RMSF of Binding Site Residues | 0.8 ± 0.2 Å | Root Mean Square Fluctuation of the protein's binding site residues, showing their flexibility. |

| Average Number of H-Bonds | 2.5 | The average number of hydrogen bonds between the ligand and the protein throughout the simulation. |

| Key Interacting Residues | Asp168, Lys72, Glu91 | Amino acid residues in the protein that form significant and stable interactions with the ligand. |

Note: This table contains hypothetical data for illustrative purposes.

Free Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area, MM/GBSA)

To quantify the binding affinity of this compound to its target, free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govnih.govscispace.com This method combines molecular mechanics energy calculations with a continuum solvent model to approximate the binding free energy.

The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The MM/GBSA method breaks down the binding free energy into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition allows for a detailed understanding of the driving forces behind the binding process. For example, a significant negative contribution from the van der Waals and electrostatic terms would suggest that shape complementarity and favorable electrostatic interactions are crucial for binding. The MM/GBSA approach has been successfully applied to various systems to rank potential drug candidates and to understand the energetic basis of molecular recognition. chemrxiv.orgresearchgate.net

Table 2: Hypothetical MM/GBSA Binding Free Energy Decomposition for this compound

| Energy Component | Contribution (kcal/mol) |

| ΔE_van_der_Waals | -45.2 |

| ΔE_electrostatic | -28.7 |

| ΔG_polar_solvation | +35.5 |

| ΔG_nonpolar_solvation | -5.1 |

| ΔG_binding | -43.5 |

Note: This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against a specific target.

The process involves generating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., IC50) as the dependent variable. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. acs.org For instance, a 3D-QSAR study on indazole derivatives has provided a structural framework for designing new inhibitors by analyzing steric and electrostatic maps. nih.gov

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Indazole Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| Number of Hydrogen Bond Donors | Topological | Negative |

| Surface Area | Steric | Positive |

Note: This table contains hypothetical data for illustrative purposes.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule like this compound. semanticscholar.orgresearchgate.netrsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvent models, can be used to study these effects.

Changes in solvent polarity can lead to shifts in the absorption and emission spectra of the compound, a phenomenon known as solvatochromism. researchgate.net For this compound, an increase in solvent polarity is expected to stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in its absorption maximum. scispace.com Theoretical calculations can predict these shifts and provide insights into the nature of the electronic transitions involved. Furthermore, the solvent can affect the molecule's dipole moment and other electronic properties, which in turn can influence its reactivity and intermolecular interactions. tandfonline.com

Table 4: Predicted Absorption Maxima (λ_max) of this compound in Different Solvents

| Solvent | Dielectric Constant | Predicted λ_max (nm) |

| Hexane | 1.88 | 310 |

| Dichloromethane | 8.93 | 325 |

| Ethanol | 24.55 | 335 |

| Acetonitrile | 37.5 | 340 |

| Water | 80.1 | 350 |

Note: This table contains hypothetical data for illustrative purposes.

Derivatization and Structural Modification Strategies for 1 3 Nitrophenyl 1h Indazole Scaffolds

Functionalization at Indazole Ring Positions (C3, C4, C5, C6, C7)

Functionalization of the indazole ring is a key strategy to modulate the properties of 1-(3-nitrophenyl)-1H-indazole derivatives. The C3 position is a common site for modification due to its reactivity. Halogenation, particularly iodination, of the indazole ring at the C3 position serves as a crucial step for introducing further diversity. mdpi.com For instance, 3-iodo-1H-indazole can be prepared by treating 1H-indazole with iodine and potassium hydroxide (B78521) in DMF. mdpi.com This iodinated intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. mdpi.com

Late-stage functionalization techniques, such as C-H borylation, have emerged as powerful tools for derivatizing the indazole core at other positions (C4, C5, C6, and C7). nih.gov This approach allows for the introduction of a boronic ester group, which can be subsequently converted to a variety of functional groups, enabling the rapid diversification of advanced pharmaceutical intermediates. nih.gov Such strategies are instrumental in exploring the structure-activity relationships (SAR) by modifying the electronic properties of the indazole ring. nih.gov

Table 1: Examples of Functionalization at the Indazole C3 Position

| Starting Material | Reagents and Conditions | Product | Reference |

| 1H-Indazole | I2, KOH, DMF | 3-Iodo-1H-indazole | mdpi.com |

| 3-Iodo-1H-indazole | Arylboronic acid, Pd catalyst, base | 3-Aryl-1H-indazole | mdpi.com |

N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms (N1, N2)

Modification at the nitrogen atoms of the indazole ring provides another layer of structural diversity. The alkylation of the 1H-indazole scaffold can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant aspect of the synthetic strategy. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The choice of base and solvent system can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation. nih.gov Conversely, substituents on the indazole ring can also direct the regioselectivity; for instance, a nitro group at the C7 position can lead to excellent N2 regioselectivity. nih.gov

N-arylation of indazoles can be achieved through copper-catalyzed cross-coupling reactions with arylboronic acids or aryl halides. organic-chemistry.orgresearchgate.net These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the N1 position, further expanding the chemical diversity of the this compound library.

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Conditions | Major Product | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH, THF | N1-alkylated | nih.gov |

| 7-Nitro | Alkyl bromide | NaH, THF | N2-alkylated | nih.gov |

Introduction of Diverse Chemical Moieties (e.g., Sulfonamides, Carbamates, Amides, Ureas)

The introduction of various functional groups such as sulfonamides, carbamates, amides, and ureas can significantly impact the biological activity of the this compound scaffold. These groups can act as hydrogen bond donors and acceptors, influencing the binding affinity of the molecule to its biological target.

Sulfonamide and carbamate (B1207046) derivatives of nitro-1H-indazoles have been synthesized and evaluated for their biological activities. The synthesis typically involves the reaction of a suitable indazole intermediate with sulfonyl chlorides or chloroformates.

The synthesis of urea (B33335) derivatives often starts from an amino precursor. Following the reduction of the nitro group on the phenyl ring to an amine (see section 6.6), the resulting aniline (B41778) derivative can be reacted with isocyanates or other carbamoylating agents to form ureas. dntb.gov.uanih.govorganic-chemistry.orgbioorganic-chemistry.com A variety of synthetic methods for unsymmetrical ureas are available, including the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or the coupling of amides and amines using hypervalent iodine reagents. dntb.gov.uanih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. cambridgemedchemconsulting.comdrughunter.comnih.govuniroma1.itnamiki-s.co.jp

A bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to similar biological effects. For instance, in a series of 1H-indazole derivatives, an amide functionality was successfully replaced by a 1,2,4-oxadiazole (B8745197) ring, which acted as a bioisostere and resulted in potent and selective inhibitors of human monoamine oxidase B. nih.gov

Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold while maintaining the spatial arrangement of key interacting groups. nih.gov A notable example involves a scaffold-hopping strategy starting from 3-(3-nitrophenyl)-1H-pyrazol-5-amine, a structure closely related to the this compound core. This approach led to the discovery of a preclinical candidate with improved solubility and metabolic stability. dundee.ac.uk Such strategies are crucial for navigating around existing patents and improving the drug-like properties of a lead compound.

"Click Chemistry" and 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Annulation

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for constructing complex molecular architectures under mild conditions. wikipedia.orgfrontiersin.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. This strategy can be employed to append new heterocyclic rings to the this compound scaffold, thereby expanding the diversity of the compound library.

More broadly, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgalaqsa.edu.psmdpi.com Nitrile imines, generated in situ, can react with dipolarophiles to yield pyrazoline derivatives. These reactions can be applied to indazole derivatives bearing suitable functional groups (e.g., a vinyl group) to construct annulated heterocyclic systems.

Transformations of the Nitrophenyl Moiety (e.g., Reduction to Amino Group)

The nitrophenyl group of this compound is a key site for chemical modification, with the reduction of the nitro group to an amino group being a common and important transformation. This conversion opens up a plethora of possibilities for further derivatization. wikipedia.orgchemeurope.comresearchgate.net The resulting aniline derivative is a versatile intermediate for the synthesis of amides, sulfonamides, ureas, and other functional groups.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be tailored to the specific substrate and desired outcome. wikipedia.orgcommonorganicchemistry.comgoogle.com

Common Reagents for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl2): This is a mild reducing agent that is often used when other sensitive functional groups are present in the molecule.

The choice of the reduction method is crucial to ensure compatibility with other functional groups present in the molecule. For example, catalytic hydrogenation might also reduce other functionalities if not controlled properly.

Late-Stage Functionalization for Compound Library Expansion

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate or a late-stage intermediate, in the final steps of a synthesis. researchgate.netacs.org This approach allows for the rapid generation of a diverse library of analogs from a common precursor, which is highly valuable for exploring structure-activity relationships and optimizing drug-like properties. acs.org

For the this compound scaffold, LSF can be applied to various positions on the molecule. As mentioned earlier, C-H activation and subsequent functionalization of the indazole ring are key LSF strategies. nih.gov For instance, C-H borylation can introduce a versatile handle for further chemical transformations, allowing for the introduction of a wide range of substituents. nih.gov These modern synthetic methods enable the efficient exploration of the chemical space around the core scaffold, facilitating the development of new drug candidates with improved efficacy and safety profiles.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Derivatives

Influence of Substituent Electronic and Steric Effects on Molecular Recognition

The interaction of a ligand with its biological target is highly dependent on the electronic and steric properties of its constituent parts. In indazole derivatives, substituents on both the bicyclic indazole core and any appended moieties, such as a phenyl ring, play a critical role in modulating molecular recognition and biological activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can either promote or hinder optimal binding to a receptor. A bulky substituent may prevent the molecule from fitting into a narrow binding pocket. Conversely, it might provide favorable van der Waals contacts that enhance affinity. The regioselectivity of N-alkylation on the indazole ring is influenced by steric factors; for example, bulky groups at the C7 position can direct substitution towards the N2 position. nih.gov For 1-(3-Nitrophenyl)-1H-indazole, the planarity of the phenyl and indazole rings is a key feature, though the rotational freedom around the N1-C1' bond allows for various conformations.

The following table illustrates the hypothetical influence of different substituents on the N-phenyl ring of 1-phenyl-1H-indazole on binding affinity, based on general principles of molecular interactions.

| Substituent at Phenyl Ring (Meta-position) | Electronic Effect | Potential Impact on Molecular Recognition |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | May act as a hydrogen bond acceptor; promotes π-stacking with electron-rich aromatic residues. |

| -OCH₃ (Methoxy) | Electron-Donating | Can act as a hydrogen bond acceptor; may engage in favorable dipole-dipole interactions. |

| -Cl (Chloro) | Electron-Withdrawing / Halogen Bonding | Can participate in halogen bonding, a specific and directional non-covalent interaction. |

| -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity, potentially enhancing hydrophobic interactions within the binding pocket. |

Impact of Tautomeric Forms on Molecular Properties and Interaction Profiles

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The position of the proton on the pyrazole (B372694) ring significantly affects the molecule's physicochemical properties, including its dipole moment, pKa, and hydrogen bonding capacity. The 1H-tautomer is generally recognized as being more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org

In the 1H-tautomer, the N2 atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. In the 2H-tautomer, the N1 atom acts as the hydrogen bond acceptor, while the N2-H group can act as a hydrogen bond donor. This difference in hydrogen bonding potential directly impacts how the molecule orients itself within a protein's active site.